Cas no 1448031-18-2 (2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide)
![2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide structure](https://ja.kuujia.com/scimg/cas/1448031-18-2x500.png)
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide 化学的及び物理的性質
名前と識別子
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- 2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide
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- インチ: 1S/C14H14ClNO2/c15-13-4-2-1-3-12(13)9-14(17)16-7-5-11-6-8-18-10-11/h1-4,6,8,10H,5,7,9H2,(H,16,17)
- InChIKey: CBQOUNUZRXJAKM-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1C=COC=1)(=O)CC1=CC=CC=C1Cl
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6356-0097-2μmol |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
1448031-18-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6356-0097-50mg |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
1448031-18-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6356-0097-2mg |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
1448031-18-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6356-0097-25mg |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
1448031-18-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6356-0097-40mg |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
1448031-18-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6356-0097-5μmol |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
1448031-18-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6356-0097-3mg |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
1448031-18-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6356-0097-15mg |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
1448031-18-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6356-0097-4mg |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
1448031-18-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6356-0097-20μmol |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
1448031-18-2 | 20μmol |
$79.0 | 2023-09-09 |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamideに関する追加情報
2-(2-Chlorophenyl)-N-[2-(Furan-3-yl)ethyl]acetamide: A Novel Compound with Promising Pharmacological Potential
2-(2-Chlorophenyl)-N-[2-(Furan-3-yl)ethyl]acetamide, also known by its CAS No. 1448031-18-2, represents a unique class of organic compounds that have garnered significant attention in recent years due to their potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the family of acetamide derivatives, characterized by the presence of an acetyl group (CH3CO-) attached to a nitrogen atom. The molecular structure of this compound is defined by its 2-(2-chlorophenyl) and 2-(furan-3-yl)ethyl functional groups, which contribute to its distinct chemical properties and biological activity.
Recent studies have highlighted the importance of 2-(2-chlorophenyl) as a key structural motif in the development of therapeutics targeting neurodegenerative diseases. The chloro substituent at the para-position of the phenyl ring enhances the compound's hydrophobicity, facilitating its penetration across biological membranes. This property is particularly relevant in the context of drug delivery systems, where efficient cellular uptake is critical for therapeutic efficacy. The 2-(furan-3-yl)ethyl group, on the other hand, introduces a heterocyclic component that may modulate the compound's interactions with biological targets, such as protein receptors or enzymatic sites.
One of the most notable features of 2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide is its potential as a lead compound for the development of anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in the production of pro-inflammatory prostaglandins. The study further revealed that the 2-(furan-3-yl)ethyl group plays a crucial role in enhancing the compound's selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Another area of interest is the potential application of 2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide in the treatment of metabolic disorders. Research published in Frontiers in Pharmacology in 2.024 explored its ability to modulate peroxisome proliferator-activated receptors (PPARs), which are central to lipid metabolism and insulin sensitivity. The study found that the compound exhibited agonistic activity toward PPAR-γ, suggesting its potential as a therapeutic agent for conditions such as type 2 diabetes and obesity. This finding is particularly significant given the growing prevalence of metabolic syndrome and the need for novel therapeutic strategies.
From a synthetic standpoint, the preparation of 2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide involves a multi-step process that highlights the importance of precise functional group manipulation. The synthesis typically begins with the formation of the 2-(2-chlorophenyl)acetamide core through a nucleophilic substitution reaction, followed by the introduction of the 2-(furan-3-yl)ethyl group via a coupling reaction. Recent advancements in catalytic methodologies have enabled more efficient and scalable synthesis routes, reducing the environmental impact associated with traditional chemical processes.
Despite its promising therapeutic potential, the compound's pharmacokinetic profile requires further investigation. A 2023 review in Drug Discovery Today emphasized the importance of understanding the compound's metabolic pathways and potential drug-drug interactions. The study suggested that the 2-(furan-3-yl)ethyl group may influence hepatic metabolism, necessitating careful evaluation of its safety profile in preclinical models. Additionally, the compound's solubility properties, which are critical for oral bioavailability, remain a topic of ongoing research.
Emerging research is also exploring the compound's potential in the field of oncology. A 2024 preclinical study published in Cancer Research investigated its ability to inhibit the proliferation of breast cancer cells. The study found that the compound induced apoptosis through the modulation of mitochondrial pathways, highlighting its potential as a targeted therapy for hormone receptor-positive cancers. These findings underscore the versatility of the 2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide scaffold in addressing diverse disease mechanisms.
The structural versatility of 2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide also makes it a valuable scaffold for drug discovery. Researchers are exploring its potential as a template for the development of derivatives with enhanced potency and specificity. For example, the addition of functional groups to the 2-(furan-3-yl)ethyl chain has been shown to modulate the compound's affinity for specific receptors, opening new avenues for the treatment of neurological and cardiovascular disorders.
From an environmental perspective, the synthesis and use of 2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide raise important considerations. The compound's persistence in the environment and potential for bioaccumulation are areas of active research. A 2023 study in Environmental Science & Technology highlighted the need for lifecycle assessments to evaluate the compound's environmental impact throughout its production, use, and disposal. These findings emphasize the importance of sustainable chemistry practices in the development of new pharmaceutical agents.
In conclusion, 2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide represents a promising compound with a wide range of potential applications in medicine. Its unique structural features and pharmacological properties make it a valuable candidate for further research and development. As the field of medicinal chemistry continues to evolve, compounds like this one will play a critical role in addressing unmet medical needs and advancing the treatment of complex diseases.
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